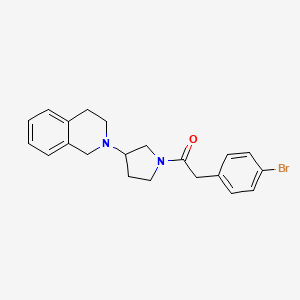![molecular formula C21H19N5O3 B2453039 N-(3-methoxyphenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 863446-61-1](/img/structure/B2453039.png)
N-(3-methoxyphenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds like this usually belong to the class of organic compounds known as acetamides, which are amides derived from acetic acid or its derivatives .
Synthesis Analysis
The synthesis of such compounds typically involves various organic reactions, including amide bond formation, aromatic substitution, and heterocycle formation .Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques like X-ray crystallography . The compound’s formula and molecular weight can be determined based on its constituent atoms .Chemical Reactions Analysis
The chemical reactions involving such compounds can be complex and depend on the specific functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point and solubility, can be determined through experimental methods .Aplicaciones Científicas De Investigación
Anticancer Activity
One area of application for derivatives of the specified compound is in the search for new anticancer agents. A study designed and synthesized various derivatives, evaluating their cytotoxic activity against 60 cancer cell lines. One derivative demonstrated appreciable inhibition of cancer cell growth in several lines, including HOP-92 and NCI-H226, showcasing potential as an anticancer agent (Al-Sanea et al., 2020).
Radioligand Imaging
In the field of diagnostic imaging, derivatives of this compound have been used to develop selective radioligands for positron emission tomography (PET). The study highlights the synthesis of DPA-714, a compound with a fluorine atom allowing for fluorine-18 labeling, enabling in vivo imaging of the translocator protein (18 kDa), which is significant in neuroinflammation and neurodegeneration research (Dollé et al., 2008).
Anti-Inflammatory and Analgesic Agents
Novel derivatives from visnaginone and khellinone, related to the specified compound structure, were synthesized and evaluated for their anti-inflammatory and analgesic activities. Some derivatives showed high inhibitory activity on COX-2 selectivity and significant analgesic and anti-inflammatory effects, comparable to sodium diclofenac, a standard drug (Abu‐Hashem et al., 2020).
Antioxidant Activity
Research into coordination complexes constructed from pyrazole-acetamide derivatives, related to the initial compound, demonstrated significant antioxidant activity. These complexes, studied for their hydrogen bonding effects on self-assembly and their in vitro antioxidant potential, presented promising results, suggesting applications in oxidative stress-related conditions (Chkirate et al., 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3-methoxyphenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-14-6-8-16(9-7-14)26-20-18(11-23-26)21(28)25(13-22-20)12-19(27)24-15-4-3-5-17(10-15)29-2/h3-11,13H,12H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOJEERSFIIXKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2452956.png)

![7-(diethylamino)-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2452958.png)
![Tert-butyl (1S,2R,5S)-2-amino-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/no-structure.png)
![2-[2-Oxo-2-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]pyridazin-3-one](/img/structure/B2452961.png)
![1-(3,4-dimethylphenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2452964.png)

![(1r,2r,4s)-Rel-2-amino-7-boc-7-azabicyclo[2.2.1]heptane](/img/structure/B2452966.png)



![2-[2,2-Dimethylpropyl-[(2-methyltriazol-4-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2452973.png)
![1-Isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2452975.png)
![6-Oxaspiro[2.5]octane-2-sulfonyl chloride](/img/structure/B2452978.png)